molecular formula C9H14Cl2N4 B2906102 3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride CAS No. 2551114-94-2

3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride

Cat. No.: B2906102
CAS No.: 2551114-94-2
M. Wt: 249.14
InChI Key: WOBOQSNYAANLRH-UHFFFAOYSA-N
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Description

3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .

Mechanism of Action

Target of Action

Similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

These compounds likely bind to the active site of CDK2, preventing its interaction with cyclin A2 and inhibiting the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The downstream effects of this action include the induction of apoptosis within cells .

Pharmacokinetics

The stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied , suggesting that these compounds may have good stability in various physiological environments, which could impact their bioavailability.

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . The most potent compounds exerted a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Action Environment

The stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied , suggesting that these compounds may maintain their efficacy and stability in various physiological environments.

Chemical Reactions Analysis

3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine undergoes various chemical reactions, including:

Properties

IUPAC Name

3-pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2ClH/c10-4-1-2-8-6-11-9-3-5-12-13(9)7-8;;/h3,5-7H,1-2,4,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBOQSNYAANLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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